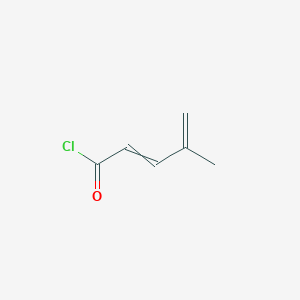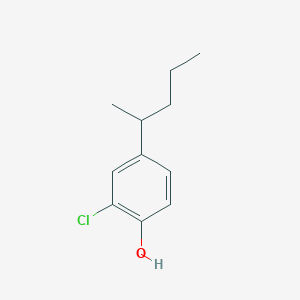
3-Methoxy-2-methyl-4H-pyran-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-2-methyl-4H-pyran-4-thione is a heterocyclic compound that belongs to the class of pyran derivatives It is characterized by the presence of a sulfur atom in the pyran ring, which distinguishes it from its oxygen-containing analogs
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxy-2-methyl-4H-pyran-4-thione can be synthesized through several methods. One common approach involves the reaction of formamide with methanol in the presence of phosphorus oxychloride . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-methyl-4H-pyran-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted pyran derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-methyl-4H-pyran-4-thione involves its interaction with various molecular targets. The sulfur atom in the thione group can form bonds with metal ions, influencing enzyme activity and other biochemical processes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-2-methyl-4H-pyran-4-one: An oxygen analog with similar structural features but different chemical properties.
3-Hydroxy-2-methyl-4H-pyran-4-one:
4H-Pyran-4-one, 3,5-dihydroxy-2-methyl-:
Uniqueness
3-Methoxy-2-methyl-4H-pyran-4-thione is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity and potential biological activities compared to its oxygen-containing counterparts .
Properties
CAS No. |
65923-43-5 |
|---|---|
Molecular Formula |
C7H8O2S |
Molecular Weight |
156.20 g/mol |
IUPAC Name |
3-methoxy-2-methylpyran-4-thione |
InChI |
InChI=1S/C7H8O2S/c1-5-7(8-2)6(10)3-4-9-5/h3-4H,1-2H3 |
InChI Key |
CYLWUXIXRTZDHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=S)C=CO1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


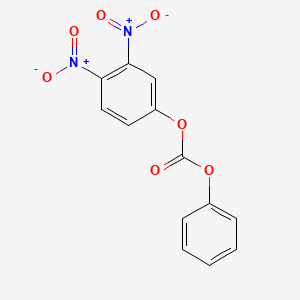

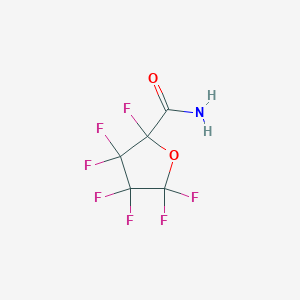
![Methyl 2-[4-(4-chloro-2-cyanophenoxy)phenoxy]propanoate](/img/structure/B14483429.png)
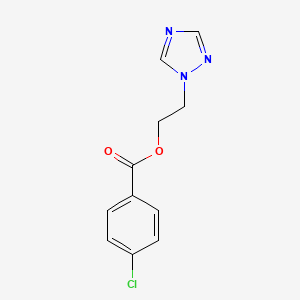
![14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene](/img/structure/B14483442.png)
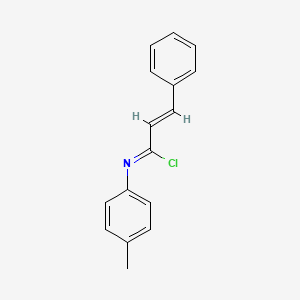
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B14483453.png)
